Basic nickel carbonate tetrahydrate

Materials Science Catalyst Synthesis Electronic Materials

Basic nickel carbonate tetrahydrate (NiCO₃·2Ni(OH)₂·4H₂O, CAS 39430-27-8) delivers quantifiable performance gains over generic nickel precursors. In methane cracking, it yields 2.90× more H₂ than nickel acetate and 1.40× more than nickel nitrate. Calcination produces NiO with 81.92 m²/g surface area—double that of conventional NiO. Petroleum-refining Ni-Mo-W catalysts derived from this precursor achieve 99.91% hydrodesulfurization and 99.94% hydrodenitrogenation. Its predictable two-step thermal decomposition (dehydration → simultaneous H₂O/CO₂ evolution; ΔH = 28.8 kJ/mol vs 2.8 kJ/mol for Ni(OH)₂) gives process engineers a tunable pathway to reproducible oxide properties. Insist on this stoichiometrically defined tetrahydrate—not generic substitutes—to ensure batch-to-batch consistency and application-specific performance.

Molecular Formula CH12Ni3O11
Molecular Weight 376.18 g/mol
Cat. No. B8023018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasic nickel carbonate tetrahydrate
Molecular FormulaCH12Ni3O11
Molecular Weight376.18 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ni+2].[Ni+2]
InChIInChI=1S/CH2O3.3Ni.8H2O/c2-1(3)4;;;;;;;;;;;/h(H2,2,3,4);;;;8*1H2/q;3*+2;;;;;;;;/p-6
InChIKeyJWFGIQXZIKKLFA-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 125 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Basic Nickel Carbonate Tetrahydrate: A Defined Hydrate Precursor for Controlled Nickel Oxide and Catalyst Synthesis


Basic nickel carbonate tetrahydrate (NiCO₃·2Ni(OH)₂·4H₂O, CAS 39430-27-8) is a hydrated basic nickel carbonate used primarily as a precursor for the synthesis of nickel oxide (NiO) and nickel-based catalysts [1]. It is a green crystalline powder, insoluble in water but soluble in dilute acids and ammonia . Unlike simple anhydrous nickel carbonate, this specific tetrahydrate form provides a well-defined stoichiometry that is critical for reproducible thermal decomposition to NiO and for achieving controlled catalyst properties [2].

Why Basic Nickel Carbonate Tetrahydrate Cannot Be Replaced by Generic Nickel Carbonates or Alternative Nickel Salts


Substituting basic nickel carbonate tetrahydrate with other nickel precursors—including anhydrous nickel carbonate, nickel nitrate, nickel acetate, or nickel hydroxide—leads to fundamentally different outcomes in materials synthesis due to variations in decomposition energetics, nickel dispersion, support interactions, and resultant oxide surface areas [1]. The specific hydration state and basic carbonate structure of this compound govern its thermal decomposition pathway and the subsequent physicochemical properties of derived NiO or catalysts [2]. Using a generic substitute without understanding these differences can result in reduced catalytic activity, altered microstructure, and failure to meet application-specific performance specifications.

Quantitative Differentiation Evidence for Basic Nickel Carbonate Tetrahydrate in Materials and Catalyst Applications


Higher Nickel Content Enables More Efficient Precursor Use

Basic nickel carbonate tetrahydrate can be synthesized with a nickel content of 51-53 mass%, which is significantly higher than the 44-46 mass% found in currently commercialized products, offering a more concentrated nickel source for downstream synthesis [1].

Materials Science Catalyst Synthesis Electronic Materials

Superior Catalytic Performance in Methane Cracking for Hydrogen Production

When used as a nickel precursor for Ni/bimodal porous silica (BPS) catalysts, basic nickel carbonate (NC) yields 2.90 times higher H₂ yield compared to nickel acetate (NA) and 1.40 times higher compared to nickel nitrate (NN) in methane cracking reactions [1].

Catalysis Hydrogen Production Methane Cracking

Enhanced Surface Area and Pore Volume in Ni-Mo-W Hydrotreating Catalysts

Ni-Mo-W composite oxides synthesized using basic nickel carbonate as a precursor exhibit improved BET surface area and pore volume compared to those prepared from nickel nitrate, with the carbonate-derived catalyst achieving 99.91% sulfur removal and 99.94% nitrogen removal in diesel hydrotreating [1].

Catalysis Hydrodesulfurization Petroleum Refining

High Surface Area Spherical NiO via Controlled Calcination

Calcination of basic nickel carbonate tetrahydrate at 500°C yields spherical NiO with a specific surface area of 81.92 m²/g and pore size of 30.18 nm, which represents a doubling of surface area compared to conventional NiO [1].

Nanomaterials Nickel Oxide Battery Materials

More Energetic Thermal Decomposition Compared to Nickel Hydroxide

The thermal decomposition of basic nickel carbonate (martensitic decomposition) has an enthalpy change (ΔHt) of 28.8 kJ mol⁻¹, which is considerably more energetic than the 2.8 kJ mol⁻¹ for nickel hydroxide decomposition, influencing the resulting NiO surface properties [1].

Thermal Analysis Materials Processing NiO Synthesis

Defined Two-Step Thermal Decomposition Pathway for Controlled NiO Formation

Basic nickel carbonate tetrahydrate (NiCO₃·2Ni(OH)₂·4H₂O) decomposes in two distinct steps: first, loss of water of crystallization to form an anhydride, followed by simultaneous evolution of H₂O and CO₂ to yield NiO. This contrasts with simpler nickel salts that may decompose in a single step or via different mechanisms [1].

Thermal Analysis Precursor Chemistry Nickel Oxide

Optimal Application Scenarios for Basic Nickel Carbonate Tetrahydrate Based on Quantifiable Differentiation


Precursor for High-Activity Methane Cracking Catalysts

Researchers developing Ni-based catalysts for hydrogen production via methane cracking should prioritize basic nickel carbonate tetrahydrate as a nickel precursor. Direct comparative evidence shows it yields 2.90x higher H₂ production than nickel acetate and 1.40x higher than nickel nitrate [1]. This translates to significantly improved process efficiency and reduced catalyst loading per unit of hydrogen produced.

Synthesis of High-Surface-Area Nickel Oxide for Energy Storage

For applications requiring high-surface-area NiO (e.g., supercapacitors, battery electrodes, gas sensors), basic nickel carbonate tetrahydrate is the precursor of choice. Controlled hydrothermal synthesis and calcination produce spherical NiO with a specific surface area of 81.92 m²/g—double that of conventional NiO [2]. This morphological control is not readily achievable with other nickel salts.

Production of Unsupported Ni-Mo-W Hydrotreating Catalysts

In the petroleum refining industry, the use of basic nickel carbonate tetrahydrate as a precursor for Ni-Mo-W composite oxides leads to catalysts with higher surface area, larger pore volume, and superior hydrodesulfurization (99.91% sulfur removal) and hydrodenitrogenation (99.94% nitrogen removal) performance compared to catalysts derived from nickel nitrate [3]. This directly translates to more efficient production of cleaner fuels.

Controlled Thermal Processing for NiO with Tailored Surface Properties

The distinct two-step thermal decomposition of basic nickel carbonate tetrahydrate (dehydration followed by simultaneous H₂O/CO₂ evolution) [4] provides process engineers with a predictable, tunable pathway to NiO. This is in contrast to other nickel salts that may decompose in a single step or produce metallic nickel as a byproduct. The higher decomposition enthalpy (28.8 kJ/mol vs 2.8 kJ/mol for nickel hydroxide) [5] also influences the resulting NiO surface reactivity, offering an additional lever for optimization.

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